molecular formula C41H26OS2 B12557803 Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- CAS No. 182196-68-5

Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-

Cat. No.: B12557803
CAS No.: 182196-68-5
M. Wt: 598.8 g/mol
InChI Key: APKRFDAAQZYADH-UHFFFAOYSA-N
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Description

Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- is a highly conjugated aromatic ketone characterized by a central benzophenone core substituted with two 4-[[4-(phenylthio)phenyl]ethynyl]phenyl groups. The ethynyl (C≡C) linkages enhance π-conjugation, while the phenylthio (S–C₆H₅) substituents introduce electron-rich sulfur atoms. This structural design is often leveraged in materials science, particularly in optoelectronic applications, where extended conjugation and tailored electronic properties are critical .

Properties

CAS No.

182196-68-5

Molecular Formula

C41H26OS2

Molecular Weight

598.8 g/mol

IUPAC Name

bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]methanone

InChI

InChI=1S/C41H26OS2/c42-41(35-23-15-31(16-24-35)11-13-33-19-27-39(28-20-33)43-37-7-3-1-4-8-37)36-25-17-32(18-26-36)12-14-34-21-29-40(30-22-34)44-38-9-5-2-6-10-38/h1-10,15-30H

InChI Key

APKRFDAAQZYADH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)SC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Phenylthio-Substituted Phenylacetylene: This step involves the reaction of 4-bromo-1-iodobenzene with phenylthiol in the presence of a palladium catalyst to form 4-(phenylthio)phenylacetylene.

    Coupling Reaction: The phenylthio-substituted phenylacetylene is then coupled with 4-iodobenzophenone using a palladium-catalyzed Sonogashira coupling reaction to yield Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio groups can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles like alkyl halides, amines, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- involves its interaction with molecular targets through its phenylthio and ethynyl groups. These functional groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, such as inducing oxidative stress in cancer cells.

Comparison with Similar Compounds

Key Structural Features:

  • Central benzophenone core: Provides a rigid, planar scaffold.
  • Ethynyl bridges : Facilitate electronic communication between aromatic units .
  • Phenylthio groups : Electron-donating sulfur atoms modulate redox and optical properties .

Comparison with Similar Compounds

The compound is compared to structurally analogous aromatic ketones to highlight differences in conjugation, electronic behavior, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- C₃₈H₂₄O₂S₂ 588.73 g/mol Ethynyl, phenylthio Extended conjugation, sulfur doping
Bis(4-methylsulfanylphenyl)methanone C₁₅H₁₄OS₂ 274.39 g/mol Methylsulfanyl (S–CH₃) Simpler structure, lower conjugation
4-Benzoyl-4'-methyldiphenyl Sulfide C₂₀H₁₆OS 304.41 g/mol Benzoyl, sulfide (S–) Mixed carbonyl-sulfide functionality
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- C₃₀H₁₆F₂O₂ 470.45 g/mol Ethynyl, fluorophenyl Fluorine-induced electron withdrawal
Michler’s ketone (Bis[4-(dimethylamino)phenyl]methanone) C₁₇H₂₀N₂O 268.36 g/mol Dimethylamino (N(CH₃)₂) Strong electron-donating groups

Table 2: Electronic and Functional Comparison

Compound Name λₐᵦₛ (nm) HOMO-LUMO Gap (eV) Application Context Key Advantages/Disadvantages
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- ~350–400 ~3.1–3.4 (estimated) OLEDs, sensors High conjugation, but synthetic complexity
Bis(4-methylsulfanylphenyl)methanone ~290–330 ~3.8–4.2 Photocatalysts Low cost, limited conjugation
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- ~380–420 ~2.9–3.1 Organic semiconductors Fluorine enhances stability
Michler’s ketone ~350–370 ~3.3–3.5 Dye synthesis, charge-transfer systems Strong electron donation, but toxicity

Research Findings and Discussion

Conjugation and Optical Properties

The ethynyl bridges in the target compound extend conjugation significantly compared to non-ethynyl analogs like Bis(4-methylsulfanylphenyl)methanone, resulting in a red-shifted absorption spectrum (~350–400 nm vs. ~290–330 nm) . However, the phenylthio groups introduce steric bulk, which may reduce solubility in common organic solvents compared to fluorine-substituted analogs (e.g., Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-) .

Electron-Donating vs. Electron-Withdrawing Effects

  • Phenylthio groups: Mild electron donation via sulfur’s lone pairs, contrasting with the stronger electron-donating dimethylamino groups in Michler’s ketone .
  • Fluorophenyl substituents : Electron-withdrawing fluorine atoms in Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- lower the LUMO energy, enhancing charge transport in semiconductors .

Biological Activity

Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- (CAS Number: 182196-68-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula: C30H24S2
  • Molecular Weight: 480.63 g/mol
  • IUPAC Name: Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-

Properties Table

PropertyValue
CAS No.182196-68-5
Molecular FormulaC30H24S2
Molecular Weight480.63 g/mol
AppearanceSolid

Anticancer Properties

Recent studies have indicated that Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing promising results.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.5 to 2.0 µM, indicating potent antiproliferative effects .
    • Another investigation assessed the compound's effects on colorectal cancer cells (COLO205), showing a similar trend in growth inhibition .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
    • It also disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- is influenced by its structural components. Modifications in the phenylthio groups or ethynyl linkages have been shown to affect potency and selectivity against different cancer types.

Comparative Analysis

The biological activity of Methanone can be compared with other similar compounds:

Compound NameIC50 (µM)Cancer Type
Methanone, bis[4-[[4-(phenylthio)...0.5 - 2.0Breast Cancer (MCF-7)
Compound A1.0 - 3.5Colorectal Cancer
Compound B0.3 - 1.5Lung Cancer (H460)

Recent Studies

  • Antitumor Activity : A recent publication highlighted Methanone's ability to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with minimal toxicity observed in non-cancerous cell lines .

Future Directions

Ongoing research aims to optimize the structure of Methanone derivatives to enhance their selectivity and efficacy against various cancers while minimizing side effects.

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